5-ethyl-1-methyl-1H-pyrazole
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Overview
Description
5-Ethyl-1-methyl-1H-pyrazole is a chemical compound with the CAS Number: 41818-33-1 . It has a molecular weight of 110.16 . The IUPAC name for this compound is 5-ethyl-1-methyl-1H-pyrazole . It is a liquid in its physical form .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A facile one-pot procedure for the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo .Molecular Structure Analysis
The molecular structure of 5-ethyl-1-methyl-1H-pyrazole comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The Inchi Code for this compound is 1S/C6H10N2/c1-3-6-4-5-7-8(6)2/h4-5H,3H2,1-2H3 .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
5-Ethyl-1-methyl-1H-pyrazole is a liquid in its physical form .Scientific Research Applications
Synthesis and Characterization
5-ethyl-1-methyl-1H-pyrazole and its derivatives are extensively studied in the field of organic synthesis. Studies have focused on the synthesis, characterization, and structural analysis of these compounds. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared using a one-pot condensation reaction and its structure was confirmed through various analytical techniques including X-ray diffraction studies (Viveka et al., 2016). Another study synthesized and characterized 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, comparing its experimental FT-IR and NMR data with theoretical density functional theory calculations (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for metals. For example, certain pyrazole compounds were found to significantly reduce the corrosion rate of steel in hydrochloric acid environments (Herrag et al., 2007).
Anticancer Properties
The anticancer properties of pyrazole derivatives have been explored. A study described the synthesis of quadracyclic regioisomers from methyl 5-amino-1H-pyrazole-4-carboxylate and their in vitro antiproliferative activity, which was found to be superior to the commonly used anticancer agent paclitaxel in some cases (Jose, 2017).
Coordination Polymers and Luminescence
Pyrazole derivatives have been used to construct metal coordination polymers with interesting structural diversity and properties. These structures exhibited potential applications in areas such as luminescence. The study also explored the chiral nature and thermal properties of these coordination polymers (Cheng et al., 2017).
Antioxidant Properties and Computational Studies
Pyrazole derivatives were synthesized and their structure was confirmed using crystal X-ray diffraction studies. Computational studies were also performed to understand the molecular properties better. The antioxidant properties of these compounds were evaluated, showing positive results (Naveen et al., 2021).
Future Directions
properties
IUPAC Name |
5-ethyl-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-5-7-8(6)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWFOQSRTCOHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-methyl-1H-pyrazole |
Citations
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